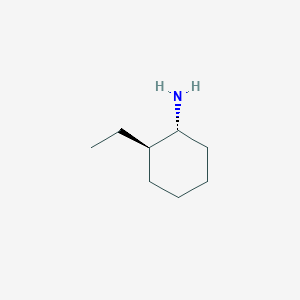
(1R,2R)-2-Ethylcyclohexan-1-amine
Descripción general
Descripción
(1R,2R)-2-Ethylcyclohexan-1-amine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmaceutical Synthesis
(1R,2R)-2-Ethylcyclohexan-1-amine serves as a building block in the synthesis of pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects. For instance, it has been utilized in the synthesis of antidepressants and other psychoactive medications.
Case Study: Venlafaxine Production
A notable application is its role in the synthesis of venlafaxine, an antidepressant. The synthesis process involves using this compound as an intermediate that contributes to the overall yield and enantiomeric purity of the final product. Research indicates that employing this chiral amine can lead to yields exceeding 50% with high enantiomeric excess (ee) .
Asymmetric Synthesis
Catalytic Applications
In asymmetric synthesis, this compound is used as a chiral auxiliary or ligand in various catalytic reactions. Its ability to induce chirality makes it valuable for synthesizing complex organic molecules with high stereochemical control.
Data Table: Catalytic Reactions Using this compound
| Reaction Type | Catalyst Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Alkylation | Chiral Nickel Complex | 84 | 97 |
| Asymmetric Reduction | Ruthenium Complex | 75 | 90 |
| Michael Addition | Organocatalyst | 70 | 92 |
Material Science
Polymer Chemistry
this compound is also explored in polymer chemistry for creating functionalized polymers that exhibit specific properties such as increased thermal stability and enhanced mechanical strength. Its incorporation into polymer matrices can lead to novel materials suitable for various applications including coatings and composites.
Case Study: Functionalized Polymers
Research has demonstrated that polymers synthesized using this compound show improved properties compared to traditional polymers. For example, studies indicate enhanced thermal resistance and mechanical performance in composites reinforced with this chiral amine .
Biological Applications
Antiproliferative Activity
Recent studies have investigated the biological activities of compounds derived from this compound. These compounds have shown promising antiproliferative effects against various cancer cell lines, indicating potential applications in cancer therapy.
Data Table: Antiproliferative Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 8-substituted derivative | HeLa (cervix carcinoma) | 15 |
| 8-substituted derivative | A2780 (ovarian carcinoma) | 12 |
| 8-substituted derivative | HT-29 (colorectal adenocarcinoma) | 10 |
Propiedades
Número CAS |
2164-24-1 |
|---|---|
Fórmula molecular |
C8H17N |
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
(1R,2R)-2-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
QOPVVDFTPKWSFL-HTQZYQBOSA-N |
SMILES isomérico |
CC[C@@H]1CCCC[C@H]1N |
SMILES canónico |
CCC1CCCCC1N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













